![molecular formula C13H12N2OS B1354505 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide CAS No. 617688-39-8](/img/structure/B1354505.png)

2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide

Vue d'ensemble

Description

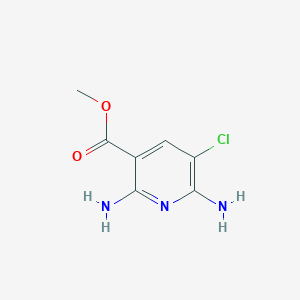

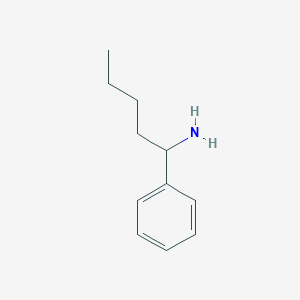

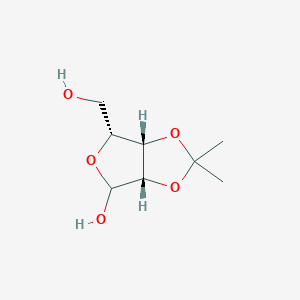

The compound “2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide” likely belongs to the class of organic compounds known as naphtho[1,2-b]thiophenes, which are compounds containing a thiophene ring fused to a naphthalene moiety . The ‘2-Amino’ and ‘3-carboxamide’ parts suggest the presence of an amino group (-NH2) and a carboxamide group (-CONH2) respectively.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a fused ring system of naphthalene and thiophene, with an amino group attached at the 2-position and a carboxamide group at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The fused ring system in this compound could confer stability and rigidity, while the amino and carboxamide groups could confer polarity and potential for hydrogen bonding .Applications De Recherche Scientifique

Catalytic Synthesis

The compound 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide has been utilized as a substrate in catalytic synthesis. An Aurivillius perovskite nano-structure of SrBi4Ti4O15 catalyzed the cyclocondensation reaction of this compound with aldehydes using the HSBM technique under mild conditions. This process led to the production of novel dihydronaphtho[2′,1′:4,5]thieno[2,3-d]pyrimidin-7(6H)-ones in good to excellent yields, showcasing its potential in facilitating efficient synthetic pathways in organic chemistry (Ghashang, 2017).

Antiviral Research

Research has also explored the derivative compounds of this compound for antiviral activities. Notably, derivatives containing dihydronaphtho, naphtho[2,1-b]thiophene, and thieno[2,3-d]pyrimidine ring systems were synthesized and tested for their activity against the H5N1 avian influenza virus. Compounds from this research demonstrated significant antiviral efficacy, highlighting the compound's relevance in the development of new antiviral agents (Rashad et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of derivatives of this compound have been documented as well. Specific thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities, which could be attributed to the structural features and chemical interactions inherent to these compounds. Such activities suggest their utility in the development of new antimicrobial and antifungal therapies (Vasu et al., 2003).

Mécanisme D'action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets are still under investigation.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level that can affect cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-12(16)10-9-6-5-7-3-1-2-4-8(7)11(9)17-13(10)15/h1-4H,5-6,15H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQADBFOLFOIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440047 | |

| Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

617688-39-8 | |

| Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)